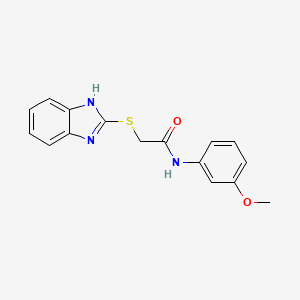![molecular formula C23H21BrN2O3 B15012992 N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-(4-bromo-2-methoxyphenoxy)acetohydrazide](/img/structure/B15012992.png)
N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-(4-bromo-2-methoxyphenoxy)acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[(1E)-1-{[1,1’-BIPHENYL]-4-YL}ETHYLIDENE]-2-(4-BROMO-2-METHOXYPHENOXY)ACETOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a biphenyl group, a bromine atom, and a methoxyphenoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-{[1,1’-BIPHENYL]-4-YL}ETHYLIDENE]-2-(4-BROMO-2-METHOXYPHENOXY)ACETOHYDRAZIDE typically involves multiple steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction, where a halogenated benzene reacts with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of the Bromine Atom: The bromine atom is introduced via a bromination reaction, often using bromine or a bromine-containing reagent.
Attachment of the Methoxyphenoxy Group: This step involves the reaction of a phenol derivative with a methoxy group, typically through an etherification reaction.
Formation of the Acetohydrazide Group: The final step involves the condensation of the acetohydrazide with the previously synthesized intermediate, forming the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
N’-[(1E)-1-{[1,1’-BIPHENYL]-4-YL}ETHYLIDENE]-2-(4-BROMO-2-METHOXYPHENOXY)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced forms of the compound, such as alcohols or amines.
Substitution: Compounds with substituted functional groups, depending on the reagent used.
科学研究应用
N’-[(1E)-1-{[1,1’-BIPHENYL]-4-YL}ETHYLIDENE]-2-(4-BROMO-2-METHOXYPHENOXY)ACETOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound in drug discovery due to its unique structure and potential biological activity.
Materials Science: Application in the development of advanced materials, such as polymers and nanomaterials.
Biological Research: Use in studying biological pathways and mechanisms due to its interaction with various biomolecules.
作用机制
The mechanism of action of N’-[(1E)-1-{[1,1’-BIPHENYL]-4-YL}ETHYLIDENE]-2-(4-BROMO-2-METHOXYPHENOXY)ACETOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
相似化合物的比较
Similar Compounds
- N’-[(1E)-1-{[1,1’-BIPHENYL]-4-YL}ETHYLIDENE]-2-(4-CHLORO-2-METHOXYPHENOXY)ACETOHYDRAZIDE
- N’-[(1E)-1-{[1,1’-BIPHENYL]-4-YL}ETHYLIDENE]-2-(4-FLUORO-2-METHOXYPHENOXY)ACETOHYDRAZIDE
Uniqueness
N’-[(1E)-1-{[1,1’-BIPHENYL]-4-YL}ETHYLIDENE]-2-(4-BROMO-2-METHOXYPHENOXY)ACETOHYDRAZIDE is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro and fluoro analogs.
属性
分子式 |
C23H21BrN2O3 |
|---|---|
分子量 |
453.3 g/mol |
IUPAC 名称 |
2-(4-bromo-2-methoxyphenoxy)-N-[(E)-1-(4-phenylphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C23H21BrN2O3/c1-16(17-8-10-19(11-9-17)18-6-4-3-5-7-18)25-26-23(27)15-29-21-13-12-20(24)14-22(21)28-2/h3-14H,15H2,1-2H3,(H,26,27)/b25-16+ |
InChI 键 |
HVPKIWDMJPYWJP-PCLIKHOPSA-N |
手性 SMILES |
C/C(=N\NC(=O)COC1=C(C=C(C=C1)Br)OC)/C2=CC=C(C=C2)C3=CC=CC=C3 |
规范 SMILES |
CC(=NNC(=O)COC1=C(C=C(C=C1)Br)OC)C2=CC=C(C=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1E)-1-{[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene}-2-(4-nitrophenyl)hydrazine](/img/structure/B15012915.png)
![2-[(6-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B15012923.png)
![4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B15012928.png)
![N-[(E)-{2-[cyclohexyl(methyl)amino]-5-nitrophenyl}methylidene]dibenzo[b,d]furan-3-amine](/img/structure/B15012932.png)
![N'-[(1E)-1-Phenylpropylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B15012935.png)
![N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-methylbenzamide](/img/structure/B15012943.png)
![3-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate](/img/structure/B15012954.png)
![(3-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}phenyl)methanol](/img/structure/B15012959.png)
![N'-[(2E)-4-Methylpentan-2-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B15012966.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(4-ethoxyphenyl)methylidene]-5-(piperidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B15012981.png)
![N-(5-chloro-2-methylphenyl)-2-[(6-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B15012982.png)
![2-bromo-4-chloro-6-[(E)-(1,2-dihydroacenaphthylen-5-ylimino)methyl]-3,5-dimethylphenol](/img/structure/B15012990.png)
![N-(2,4-Dichlorophenyl)-2-[N-(2,5-dimethoxyphenyl)benzenesulfonamido]acetamide](/img/structure/B15013009.png)

